molecular formula C17H16IN3OS B3438117 2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide

2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide

Cat. No.: B3438117
M. Wt: 437.3 g/mol
InChI Key: QHVABHVAWMPGGV-UHFFFAOYSA-N
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Description

2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide is a complex organic compound that features a pyridine ring substituted with cyano and trimethyl groups, a sulfanyl linkage, and an acetamide moiety attached to an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of Cyano and Trimethyl Groups: The cyano and trimethyl groups are introduced via electrophilic substitution reactions.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyridine derivative with a thiol compound.

    Acetamide Formation: The acetamide moiety is introduced through an acylation reaction.

    Iodophenyl Group Attachment: The final step involves the coupling of the iodophenyl group to the acetamide derivative using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the sulfanyl linkage and iodophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
  • 2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]acetic acid

Uniqueness

2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. The presence of the iodophenyl group, in particular, offers unique opportunities for further functionalization and interaction with biological targets.

Properties

IUPAC Name

2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16IN3OS/c1-10-11(2)15(8-19)17(20-12(10)3)23-9-16(22)21-14-6-4-13(18)5-7-14/h4-7H,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVABHVAWMPGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC(=O)NC2=CC=C(C=C2)I)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide
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2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide
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2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide

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